molecular formula C11H14N2O2S2 B013508 S-[N-Benzyl(thiocarbamoyl)]-L-cysteine CAS No. 35446-36-7

S-[N-Benzyl(thiocarbamoyl)]-L-cysteine

Cat. No.: B013508
CAS No.: 35446-36-7
M. Wt: 270.4 g/mol
InChI Key: RSTSYGXUDMJEFP-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: S-(N-Benzylthiocarbamoyl)cysteine can be synthesized by reacting benzyl isothiocyanate with L-cysteine. The reaction typically involves mixing benzyl isothiocyanate with L-cysteine in an aqueous solution, followed by purification steps to isolate the desired product .

Industrial Production Methods: The industrial production of S-(N-Benzylthiocarbamoyl)cysteine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: S-(N-Benzylthiocarbamoyl)cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: S-(N-Benzylthiocarbamoyl)cysteine is unique due to its specific conjugation with cysteine, which enhances its solubility and bioavailability. This conjugation also allows it to inhibit specific enzymes and pathways more effectively than its parent compound, benzyl isothiocyanate .

Properties

IUPAC Name

(2R)-2-amino-3-(benzylcarbamothioylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c12-9(10(14)15)7-17-11(16)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTSYGXUDMJEFP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188947
Record name S-(N-Benzylthiocarbamoyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35446-36-7
Record name S-(N-Benzylthiocarbamoyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035446367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(N-Benzylthiocarbamoyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does S-[N-Benzyl(thiocarbamoyl)]-L-cysteine interact with its target and what are the downstream effects?

A1: this compound acts as a glutathione S-transferase (GST) stimulating agent []. GSTs are a family of detoxification enzymes that play a crucial role in protecting cells from electrophilic compounds and oxidative stress. While the exact mechanism of action is not fully elucidated in the provided research, it is suggested that this compound induces increased activity of GST enzymes, particularly in the bladder []. This heightened GST activity could potentially enhance the detoxification of carcinogens, such as nitrosamines, which are implicated in bladder cancer development [].

Q2: How does the structure of this compound compare to similar compounds and how does this affect its activity?

A2: Research indicates that the length of the alkyl chain in phenylalkyl isothiocyanates and their cysteine conjugates influences their enzyme-inducing activity. Specifically, shorter alkyl chains in cysteine conjugates, like in this compound, are associated with higher enzyme-inducing activity compared to their longer chain counterparts []. This suggests a structure-activity relationship where the size and structure of the alkyl group attached to the cysteine conjugate impacts its interaction with the target enzyme and subsequent activity.

Q3: What evidence is there for the efficacy of this compound in preventing tumor development?

A3: While the provided research doesn't directly investigate the efficacy of this compound in preventing tumor development, its parent compound, benzyl isothiocyanate, and other structurally similar phenylalkyl isothiocyanates have demonstrated inhibitory effects against a wide range of carcinogenic nitrosamines []. Given the enhanced enzyme-inducing activity of this compound compared to benzyl isothiocyanate, it is suggested that this compound could potentially serve as a prodrug, offering protection against nitrosamine-induced bladder carcinogenesis [].

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